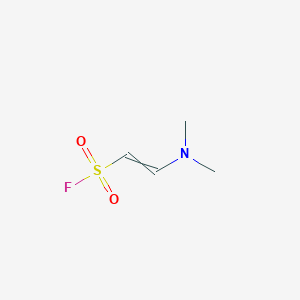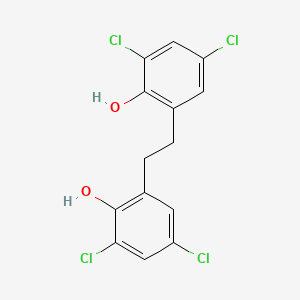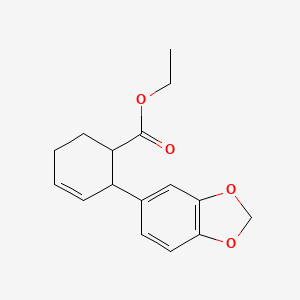![molecular formula C13H12O B14617058 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- CAS No. 58084-68-7](/img/structure/B14617058.png)
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as benz[e]indenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by a fused ring system that includes a benzene ring and an indene moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives and aromatic aldehydes, followed by cyclization reactions facilitated by acidic or basic catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Indene: A simpler compound with a similar indene moiety but lacking the additional fused rings.
Naphthalene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Tetralin: A hydrogenated derivative of naphthalene with similar properties.
Uniqueness
3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro- is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms.
Properties
CAS No. |
58084-68-7 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2,4,5-tetrahydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H12O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-4H,5-8H2 |
InChI Key |
BAMJWCXNFRTOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)



